3,4-Dihydro-7-hydroxy-2(1H)-quinolinone
CAS No.: 22246-18-0
Cat. No.: VC21338078
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 22246-18-0 |
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Molecular Formula | C9H9NO2 |
Molecular Weight | 163.17 g/mol |
IUPAC Name | 7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12) |
Standard InChI Key | LKLSFDWYIBUGNT-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)O |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)O |
Appearance | Solid powder |
Physical and Chemical Properties
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is characterized by specific physicochemical properties that make it valuable for various applications. The compound appears as a pale yellow solid powder with well-defined thermal characteristics and moderate solubility in certain organic solvents.
Basic Physical Properties
The physical properties of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone are summarized in the following table:
Property | Value |
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CAS Number | 22246-18-0 |
Molecular Formula | C₉H₉NO₂ |
Molecular Weight | 163.17 g/mol |
Physical State | Solid powder |
Color | Pale Yellow |
Melting Point | 233-237 °C |
Boiling Point | 403.7±45.0 °C at 760 mmHg |
Density | 1.3±0.1 g/cm³ |
Solubility | Slightly soluble in DMSO and Methanol |
pKa | 9.60±0.20 (Predicted) |
The compound is relatively stable under standard laboratory conditions and can be stored at room temperature in sealed containers . The high melting point indicates significant intermolecular forces, likely due to hydrogen bonding through the hydroxyl group and the amide moiety in the structure.
Structural Identifiers
For precise identification in chemical databases and literature, the following structural identifiers are utilized:
Identifier Type | Value |
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IUPAC Name | 7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
Common Synonyms | 7-Hydroxy-3,4-dihydrocarbostyril, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one |
InChI | InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12) |
InChIKey | LKLSFDWYIBUGNT-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)O |
These identifiers facilitate precise chemical information retrieval across scientific databases and enable unambiguous identification in research contexts .
Chemical Structure and Reactivity
Core Structure Analysis
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone contains a dihydroquinolinone ring system with a hydroxyl group at the 7-position. The structure comprises a benzene ring fused with a partially saturated lactam ring. The presence of the hydroxyl group on the aromatic ring makes this compound particularly reactive at this position, allowing for various modifications that can lead to derivatives with enhanced biological activities.
The compound's structure contains several reactive sites that contribute to its chemical versatility:
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The hydroxyl group at the 7-position, which can undergo O-alkylation reactions
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The lactam NH group, which can participate in N-alkylation
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The partially saturated ring that can be oxidized to enhance conjugation
Key Functional Groups and Reactivity
The hydroxyl group at the 7-position is particularly important for the compound's reactivity and is often the target site for chemical modifications. For example, in the synthesis of brexpiprazole, this hydroxyl group undergoes O-alkylation with 1-bromo-4-chlorobutane to form 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one .
The lactam functionality contributes to the compound's ability to form hydrogen bonds, which affects its solubility profile and interactions with biological targets. This feature is crucial for its role as a building block in medicinal chemistry.
Biological Activities
Enzyme Inhibition Properties
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone demonstrates specific enzyme inhibitory activities that contribute to its potential therapeutic applications. The compound is a weak inhibitor of monoamine oxidase A (MAO-A) with an IC50 of 183 μM, while showing no significant effect on MAO-B . This selective inhibitory activity may contribute to its potential applications in the treatment of neurological and psychiatric disorders.
Various derivatives of this compound have shown enhanced biological activities. For example, some derivatives exhibit potent acetylcholinesterase (AChE) inhibition with IC50 values as low as 0.29 µM, indicating potential applications in Alzheimer's disease therapy.
Biological Activity Profile
The biological activities of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone and its derivatives are summarized in the following table:
Activity Type | Target/System | Potency | Notes |
---|---|---|---|
MAO-A Inhibition | Human recombinant MAO-A | IC50 = 183 μM | Weak inhibition, selective for MAO-A over MAO-B |
Anticancer | Various cancer cell lines | Variable IC50 values | Derivatives show enhanced activity |
Antimicrobial | Various bacterial strains | Variable MIC values | Derivatives effective against gram-positive bacteria |
AChE Inhibition | Human recombinant AChE | IC50 = 0.29 μM | For optimized derivatives |
These diverse biological activities highlight the compound's potential as a versatile starting point for the development of therapeutic agents targeting various conditions, particularly in the areas of neurology and oncology .
Applications in Research and Industry
Pharmaceutical Applications
The most significant application of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is in pharmaceutical research and development. The compound serves as a crucial intermediate in the synthesis of several important drugs, particularly antipsychotic medications.
Synthesis of Antipsychotic Agents
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is a key precursor in the synthesis of aripiprazole, an atypical antipsychotic medication used for treating schizophrenia and bipolar disorder . The compound's hydroxyl group undergoes O-alkylation reactions followed by further modifications to yield the final drug product.
Similarly, it serves as a starting material in the synthesis of brexpiprazole, another antipsychotic medication. In this synthetic pathway, the compound reacts with 1-bromo-4-chlorobutane in a reaction solvent to obtain 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, which is subsequently oxidized and further modified to produce brexpiprazole .
The following table outlines the key steps in the synthesis of brexpiprazole using 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone:
Step | Reagents | Conditions | Product | Yield |
---|---|---|---|---|
1 | 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, 1-bromo-4-chlorobutane, LiOH | DMF/water, 40-50°C, 3h | 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | 95.0% |
2 | Product from step 1, DDQ | THF, 30-40°C, 3-4h | 7-(4-chlorobutoxy)-quinolin-2(1H)-one | 98.0% |
3 | Product from step 2, 1-(2,3-dichlorophenyl)piperazine | Further reactions | Brexpiprazole | Variable |
This synthetic pathway demonstrates the compound's utility as a building block in pharmaceutical manufacturing .
Other Research and Industrial Applications
Beyond pharmaceuticals, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone finds applications in diverse fields:
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Agrochemical development: The compound serves as an intermediate in the synthesis of pesticides, herbicides, and fungicides. Its structural features allow for the incorporation of functional groups that enhance pesticidal activity and selectivity .
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Materials science: It can be used as a building block for synthesizing functional materials with specific properties, particularly polymers with enhanced thermal stability, optical properties, or electrical conductivity .
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Analytical chemistry: The compound serves as a reference standard or analytical reagent for techniques such as chromatography, spectrometry, or electrochemical analysis .
These diverse applications highlight the compound's versatility as a chemical building block across multiple industries.
Synthesis Methods and Routes
Common Preparation Methods
Several synthetic routes have been developed for the preparation of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, each with specific advantages depending on the scale and purpose of synthesis.
Cyclization of Appropriately Substituted Precursors
One common approach involves the cyclization of 2-aminobenzyl alcohol derivatives with ethyl acetoacetate in the presence of a base. This reaction typically requires refluxing in solvents such as ethanol or methanol to achieve the desired quinolinone structure.
Oxidation-Based Methods
Another approach involves oxidative methods starting from related compounds such as tetrahydroquinolinone derivatives. For example, 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione can be treated with N-bromosuccinimide in cyclohexane, followed by hydrolysis to yield hydroxylated products including 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone .
Industrial Scale Synthesis
For industrial production, optimized reaction conditions are employed to ensure high yield and purity. The synthesis may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical industry standards .
A representative industrial synthesis route is detailed in the patent CN104844585B, which describes the preparation of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone as a starting material for brexpiprazole synthesis. The method focuses on reaction selectivity, operational simplicity, and high product purity .
Market and Industry Analysis
The 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone market is experiencing growth driven by increasing demand for pharmaceutical intermediates, particularly those used in the synthesis of antipsychotic medications. Key market players include Keylab Group, Hangzhou FST Pharmaceutical, and Yancheng City Donggang Pharmaceutical Development .
The compound's market is characterized by:
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Growing demand from pharmaceutical research and development
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Increasing applications in agrochemical development
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Expanding interest in material science applications
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Regional variations in production and consumption patterns
The market analysis indicates promising regions for companies involved in the production and distribution of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, with opportunities for growth in both established and emerging markets .
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